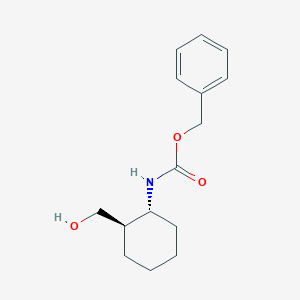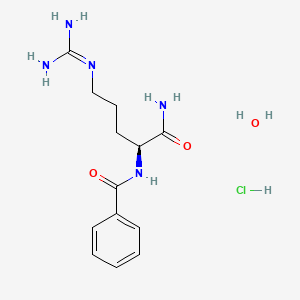
2-Hydroxy-5-methylpyridine
Vue d'ensemble
Description
2-Hydroxy-5-methylpyridine is a useful compound for organic synthesis . It has been used for the diastereoselective preparation of cyclobutane-fused pyridinyl sulfonyl fluorides . It is also used as a ligand of a platinum complex which showed protein kinase inhibitory action at nanomolar levels .
Synthesis Analysis
The synthesis of 2-Hydroxy-5-methylpyridine involves partially neutralizing to H = 5 and extraction with n-butanol, a solution of crude 3-methyl-6-hydroxypyridine in butanol was obtained . When this solution was quantified by liquid chromatography, the pass-through rate was 99.2%, and the yield of 2-hydroxy-5-methylpyridine was 83% .Molecular Structure Analysis
The molecular formula of 2-Hydroxy-5-methylpyridine is C6H7NO . The molecular weight is 109.13 . The structure includes a pyridine ring with a hydroxy group at the 2nd position and a methyl group at the 5th position .Chemical Reactions Analysis
2-Hydroxy-5-methylpyridine has been used as a starting reagent for the synthesis of 5-[(4-methoxybenzyl)oxy]-2-pyridinecarbaldehyde . It forms a chiral pyridinium ionic liquid on reaction with L-menthol chloromethyl ether .Physical And Chemical Properties Analysis
2-Hydroxy-5-methylpyridine is a solid at 20 degrees Celsius . It has a melting point of 183-187 °C . It is soluble in methanol . The compound appears as a white to orange to green powder or crystal .Applications De Recherche Scientifique
Organic Synthesis and Building Blocks
2-Hydroxy-5-methylpyridine serves as a valuable building block in organic synthesis. Researchers utilize it to construct more complex molecules due to its reactivity and functional groups. For instance, it has been employed in the diastereoselective preparation of cyclobutane-fused pyridinyl sulfonyl fluorides .
Pharmaceutical Research
In drug discovery, this compound plays a role as a starting reagent. It has been used in the synthesis of bioactive molecules. For example, it serves as a precursor for the synthesis of 5-[(4-methoxybenzyl)oxy]-2-pyridinecarbaldehyde, which may have potential pharmacological applications .
Coordination Chemistry and Ligands
Researchers have explored 2-Hydroxy-5-methylpyridine as a ligand in coordination chemistry. It forms complexes with metal ions, such as platinum. One such platinum complex exhibited protein kinase inhibitory action at nanomolar levels, making it relevant in cancer research and drug development .
Mécanisme D'action
Target of Action
It’s structurally similar compound, 5-hydroxy-2-methylpyridine, has been used as a ligand of a platinum complex which showed protein kinase inhibitory action at nanomolar levels
Mode of Action
Based on its structural similarity to 5-hydroxy-2-methylpyridine, it can be hypothesized that it may interact with its targets (potentially protein kinases) to inhibit their action . The specific interactions and resulting changes would depend on the exact nature of the target and the context in which the compound is acting.
Biochemical Pathways
If it does indeed interact with protein kinases as suggested, it could potentially affect a wide range of cellular processes, as protein kinases are involved in regulating many aspects of cell function, including cell division, metabolism, and response to signals .
Pharmacokinetics
It is soluble in methanol , which suggests it may have good bioavailability
Result of Action
If it does inhibit protein kinases, this could potentially result in a wide range of effects, depending on the specific kinases and processes affected .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-Hydroxy-5-methylpyridine is not well-documented. Factors such as temperature, pH, and the presence of other compounds could potentially affect its action. For example, it is recommended to store the compound in a cool and dark place, below 15°C , suggesting that higher temperatures could potentially affect its stability.
Safety and Hazards
2-Hydroxy-5-methylpyridine is considered hazardous. It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing protective gloves, eye protection, and face protection. If in eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water .
Propriétés
IUPAC Name |
5-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-2-3-6(8)7-4-5/h2-4H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHMZGMHXUQHGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20143120 | |
| Record name | 5-Methyl-2-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20143120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-methylpyridine | |
CAS RN |
1003-68-5, 91914-06-6, 1192-99-0 | |
| Record name | 2-Hydroxy-5-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91914-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-pyridone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Pyridinone, 5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-2-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20143120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-2-pyridone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.467 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Pyridinol, 5-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.506 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYL-2-PYRIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C173P2D70Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid](/img/structure/B3021784.png)

![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B3021788.png)







